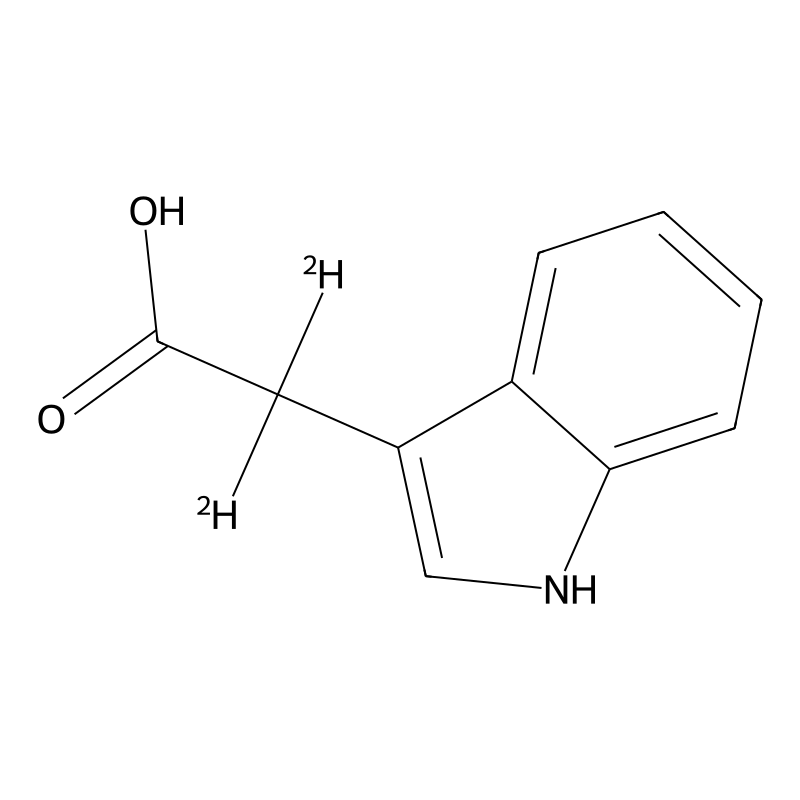

Indole-3-acetic-2,2-d2 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Indole-3-acetic acid (IAA) is a naturally occurring plant hormone known as an auxin. It plays a crucial role in various plant growth and development processes []. Indole-3-acetic-2,2-d2 acid (IAA-d2) is an isotopically labeled variant of IAA where the two hydrogen atoms on the second carbon position are replaced with deuterium (a stable isotope of hydrogen). This specific modification proves valuable in scientific research due to several reasons:

Isotope Tracer Studies

IAA-d2 acts as a valuable tool in isotope tracer studies. Deuterium, unlike its lighter counterpart hydrogen, has a different mass. This mass difference allows scientists to track the movement and metabolism of IAA within a plant system []. By feeding plants with IAA-d2 and analyzing the distribution of the labeled molecule and its metabolites, researchers can gain insights into IAA's transport mechanisms, breakdown pathways, and how it interacts with other plant molecules.

Internal Standard in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique commonly used in plant hormone research. IAA-d2 serves as an internal standard in MS experiments []. An internal standard is a known compound added to a sample before analysis. It helps to account for variations in instrument performance and sample preparation, leading to more accurate and reproducible measurements of IAA levels in plant tissues.

Reduced Background Noise in NMR Spectroscopy

Indole-3-acetic-2,2-d2 acid has the molecular formula C10H7D2NO2 and a molecular weight of 177.20 g/mol . It is structurally similar to indole-3-acetic acid, with the key difference being the replacement of two hydrogen atoms with deuterium atoms at the alpha position of the acetic acid group . This deuteration provides the compound with distinct properties that make it valuable for various scientific applications.

Indole-3-acetic-2,2-d2 acid is expected to exhibit similar biological activity to indole-3-acetic acid, which is a crucial plant hormone involved in various growth and development processes . The deuteration likely does not significantly alter its biological function, but it allows for unique experimental approaches in studying auxin metabolism and signaling pathways.

Indole-3-acetic-2,2-d2 acid has several important applications in research:

- Tracer studies: The deuterium labeling allows researchers to track the movement and metabolism of auxin in plants.

- Metabolic studies: It can be used to investigate auxin biosynthesis and degradation pathways.

- Mass spectrometry: The compound serves as an internal standard for quantitative analysis of indole-3-acetic acid in plant tissues.

- Kinetic isotope effect studies: The deuterated compound can help elucidate reaction mechanisms involving auxin.

While specific interaction studies with indole-3-acetic-2,2-d2 acid are not mentioned in the search results, it is likely used to investigate:

- Protein-ligand interactions with auxin receptors

- Enzymatic reactions involving auxin metabolism

- Transport mechanisms of auxin within plant tissues

Similar Compounds

Indole-3-acetic-2,2-d2 acid belongs to a family of auxin-related compounds. Similar compounds include:

- Indole-3-acetic acid (IAA): The non-deuterated parent compound, which is the primary auxin in plants .

- 2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.

- Naphthaleneacetic acid (NAA): Another synthetic auxin used in horticulture.

- Indole-3-butyric acid (IBA): A naturally occurring auxin used to promote root formation.

- Phenylacetic acid (PAA): A weak auxin found in some plants and bacteria.

Indole-3-acetic-2,2-d2 acid is unique among these compounds due to its deuterium labeling, which allows for its use in specialized experimental techniques without significantly altering its biological activity. This property makes it invaluable for studying auxin dynamics and metabolism in plants, providing insights that would be difficult to obtain with non-labeled compounds .

Chemical Properties and Molecular Structure

Indole-3-acetic-2,2-d2 acid possesses the molecular formula C10D2H7NO2, with a molecular weight of 177.20 daltons, representing an increase of 2 atomic mass units compared to the unlabeled parent compound. The compound exhibits a melting point range of 165-169°C and maintains a solid crystalline form under standard conditions. The deuterium substitution occurs specifically at the alpha carbon position adjacent to the carboxylic acid group, where two hydrogen atoms are replaced with deuterium isotopes, achieving an isotopic purity of 98 atom percent deuterium.

The structural integrity of the indole ring system remains uncompromised during the deuteration process, preserving the compound's biological activity while introducing the desired isotopic label. The compound is identified by the Chemical Abstracts Service number 24420-86-8 and carries multiple synonyms including 3-indoleacetic acid-α,α-d2, deuterated indole-3-acetic acid, and heteroauxin-α,α-d2.

Spectroscopic Characteristics

The deuterium labeling of indole-3-acetic-2,2-d2 acid significantly influences its spectroscopic properties, particularly in nuclear magnetic resonance and mass spectrometry applications. In proton nuclear magnetic resonance spectroscopy, the deuterium substitution results in the absence of signals corresponding to the alpha carbon protons, providing clear evidence of successful deuteration. The compound exhibits characteristic mass spectral fragmentation patterns with a molecular ion peak shifted by +2 mass units compared to the unlabeled compound.

Carbon-13 nuclear magnetic resonance analysis reveals the presence of carbon-deuterium coupling patterns, with the alpha carbon showing characteristic triplet splitting due to coupling with the two deuterium atoms. High-resolution mass spectrometry confirms the molecular formula, with electrospray ionization time-of-flight analysis providing exact mass measurements that validate the isotopic composition.

Deuterium nuclear magnetic resonance spectroscopy serves as a particularly valuable analytical tool for characterizing this compound, as deuterium possesses a nuclear spin of 1, unlike hydrogen-1 which has a spin of 1/2. This difference in nuclear properties allows for specific detection and quantification of the deuterium-labeled compound in complex biological matrices.

Acid-Catalyzed Hydrogen-Deuterium Exchange Techniques

Acid-catalyzed hydrogen-deuterium exchange represents the most practical and widely applicable method for synthesizing deuterated indole compounds, including indole-3-acetic-2,2-d2 acid [1] [2]. This methodology exploits the inherent reactivity of indole rings under acidic conditions to facilitate isotopic exchange between protium and deuterium atoms.

The fundamental mechanism involves protonation of the indole ring at the C3 position, followed by deprotonation using deuterated solvents or reagents [1]. The process requires careful optimization of reaction conditions to achieve high deuterium incorporation while maintaining acceptable yields. Initial investigations demonstrated that treatment of indole-3-acetic acid with varying concentrations of sulfuric acid in deuterated methanol promotes deuterium incorporation at multiple positions within the indole ring system [1] [2].

Systematic optimization studies revealed that acid concentration plays a critical role in determining both the extent of deuterium incorporation and the overall reaction efficiency [1]. When indole-3-butyric acid was treated with 2.4 weight percent sulfuric acid in deuterated methanol at 60 degrees Celsius for 65 hours, average deuterium incorporation of 77 percent was achieved at the C2 and C4-C7 positions [3]. Increasing the acid concentration to 9.7 weight percent under similar conditions resulted in improved deuterium incorporation of 91 percent after 110 hours of reaction time [3].

The most significant advancement came with the use of deuterated sulfuric acid instead of protiated acid [1] [2]. Employment of 20 weight percent deuterated sulfuric acid in deuterated methanol at 60 degrees Celsius for 45 hours yielded 82 percent deuterium incorporation with 98 percent isolated yield [3]. Further optimization demonstrated that increasing the reaction temperature to 90 degrees Celsius reduced the required reaction time to 18 hours while achieving 97 percent deuterium incorporation and 99 percent isolated yield [3].

The acid-catalyzed exchange mechanism exhibits excellent selectivity for 3-substituted indoles, making it particularly suitable for indole-3-acetic acid derivatives [1] [2]. The method demonstrates broad substrate scope, successfully deuterating various indole compounds including L-tryptophan, N,O-dimethyl-indole-3-butyric acid, indomethacin, and yohimbine hydrochloride with deuterium incorporation levels exceeding 95 percent and yields greater than 91 percent [2].

Large-Scale Production Using D2SO4/CD3OD Systems

The development of economically viable large-scale production methods for deuterated indole compounds represents a significant advancement in synthetic methodology [1] [2]. Traditional small-scale deuteration procedures, while effective, often require expensive deuterated reagents that limit their practical application for industrial or research purposes requiring substantial quantities of material.

The breakthrough in large-scale synthesis came with the recognition that deuterium oxide could serve as an economical deuterium source when used in conjunction with appropriate solvent systems [1] [2]. Treatment of indole-3-butyric acid with 20 weight percent deuterated sulfuric acid in a deuterated methanol/deuterium oxide mixture (7:3 ratio) at 95 degrees Celsius for 5 hours, followed by saponification with aqueous lithium hydroxide, effectively provided deuterated indole-3-butyric acid with 97 percent average deuterium incorporation at C2 and C4-C7 positions in 99 percent yield [1] [2].

A particularly elegant solution emerged with the development of in situ preparation of the deuterated solvent system [1] [2]. This approach utilizes trimethyl orthoformate as a source of deuterated methanol through reaction with deuterium oxide in the presence of deuterated sulfuric acid. The resulting deuterated sulfuric acid/deuterated methanol/deuterium oxide mixture was prepared by treating trimethyl orthoformate with deuterium oxide in the presence of deuterated sulfuric acid, followed by removal of the generated methyl formate via distillation under argon atmosphere [1] [2].

Large-scale reactions using this in situ prepared solvent system demonstrated comparable efficiency to traditional methods [1] [2]. Treatment of indole-3-butyric acid under these conditions proceeded smoothly and successfully provided deuterated indole-3-butyric acid in 95 percent yield with 97 percent average deuterium incorporation [2]. The effective deuteration of indole-3-acetic acid using this procedure was also demonstrated, providing a practical route to indole-3-acetic-2,2-d2 acid in quantities greater than 1 gram [2].

The economic advantages of this large-scale methodology are substantial [1] [2]. Traditional deuteration methods using expensive deuterated reagents can cost approximately $750 per liter of reaction solution [4]. The large-scale D2SO4/CD3OD system reduces material costs significantly while maintaining high deuterium incorporation and yield. The in situ preparation method further enhances cost-effectiveness by minimizing the use of expensive pre-formed deuterated solvents [1] [2].

Optimization of Reaction Conditions for Deuterium Retention

Optimization of reaction conditions for maximum deuterium retention represents a critical aspect of successful deuterated indole synthesis [1] [2] [3]. Multiple parameters must be carefully balanced to achieve optimal results, including temperature, acid concentration, reaction time, and solvent composition.

Temperature optimization studies revealed that reaction temperature significantly impacts both the rate of deuterium incorporation and the final deuterium content [1] [3]. At 60 degrees Celsius, extended reaction times of 45-110 hours were required to achieve satisfactory deuterium incorporation levels [3]. Increasing the temperature to 90 degrees Celsius dramatically reduced the required reaction time to 18 hours while maintaining high deuterium incorporation of 97 percent [3]. Further temperature increase to 95 degrees Celsius enabled completion of the reaction in just 5 hours with excellent deuterium incorporation and yield [1] [2].

However, temperature optimization must consider the potential for substrate degradation at elevated temperatures [5] [6]. Temperatures above 95 degrees Celsius may cause decomposition of sensitive indole substrates, leading to reduced yields and impurity formation [5]. The optimal temperature range of 90-95 degrees Celsius represents a compromise between reaction efficiency and substrate stability [1] [2] [3].

Acid concentration optimization demonstrated that 20 weight percent deuterated sulfuric acid represents the optimal concentration for high-yield deuteration [1] [2] [3]. Lower acid concentrations result in incomplete deuterium incorporation and extended reaction times [3]. Higher acid concentrations do not provide additional benefits and may increase the risk of side reactions or substrate degradation [1].

Solvent composition plays a crucial role in deuterium retention and exchange efficiency [1] [2]. The optimal solvent system consists of a 7:3 ratio of deuterated methanol to deuterium oxide [1] [2]. This composition provides sufficient deuterium oxide for isotopic exchange while maintaining adequate solubility for the indole substrates. The deuterium oxide component is essential for achieving high deuterium incorporation, as pure deuterated methanol systems show reduced exchange efficiency [1] [2].

Reaction time optimization revealed diminishing returns beyond 18 hours for most substrates under optimal conditions [1] [2] [3]. Extended reaction times do not significantly improve deuterium incorporation but may increase the risk of side reactions or substrate degradation [3]. The optimal reaction time depends on the specific substrate and reaction conditions, typically ranging from 5 to 18 hours [1] [2] [3].

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic routes for deuterated indole compounds reveals significant differences in efficiency, scalability, and cost-effectiveness [1] [2] [7] [8]. Four primary methodologies have been developed and evaluated: acid-catalyzed hydrogen-deuterium exchange using D2SO4/CD3OD systems, deuterium incorporation using CD3CO2D at elevated temperatures, palladium-catalyzed deuterium exchange, and Fischer indole synthesis approaches.

The D2SO4/CD3OD system demonstrates superior performance across multiple evaluation criteria [1] [2]. This method achieves deuterium incorporation levels of 77-97 percent with isolated yields of 93-99 percent [1] [2] [3]. The reaction temperature range of 60-95 degrees Celsius and reaction times of 5-110 hours provide excellent process control and reproducibility [1] [2] [3]. Most importantly, this method exhibits high scalability and cost efficiency, making it suitable for both research and industrial applications [1] [2].

In contrast, the CD3CO2D method at 150 degrees Celsius shows more variable performance [1] [2]. While deuterium incorporation can reach 40-98 percent, the isolated yields are typically lower, ranging from 45-77 percent [2]. The requirement for extended reaction times of 110 hours and elevated temperatures of 150 degrees Celsius limits its practical applicability [2]. Additionally, the method shows medium scalability and cost efficiency compared to the D2SO4/CD3OD system [1] [2].

Palladium-catalyzed deuterium exchange represents a more sophisticated approach with unique selectivity characteristics [7] [8]. This method can achieve selective deuteration at C2 and C3 positions with incorporation levels of 40-81 percent and yields of 65-99 percent [7] [8]. The reaction conditions are relatively mild, requiring 120 degrees Celsius for 16 hours [7] [8]. However, the requirement for expensive palladium catalysts and specialized reaction conditions limits its cost efficiency and scalability [7] [8].

Fischer indole synthesis approaches show the most variable and generally poorest performance [1]. Deuterium incorporation ranges from 13-95 percent with highly variable yields [1]. The method suffers from significant deuterium loss during the synthesis process, particularly under the acidic conditions required for the Fischer indole cyclization [1]. The poor scalability and cost efficiency make this approach unsuitable for practical applications requiring substantial quantities of deuterated material [1].

The comparative analysis clearly demonstrates the superiority of the D2SO4/CD3OD system for practical synthesis of indole-3-acetic-2,2-d2 acid and related compounds [1] [2]. This method combines high deuterium incorporation, excellent yields, reasonable reaction conditions, and superior scalability with cost-effective operation [1] [2]. The ability to perform large-scale reactions using in situ prepared solvent systems further enhances the practical utility of this methodology [1] [2].

Economic considerations strongly favor the D2SO4/CD3OD system for large-scale applications [1] [2] [4]. Traditional isotope labeling methods using expensive deuterated reagents can cost $750 per liter, while the optimized D2SO4/CD3OD system reduces costs by approximately three-fold [4]. When combined with the improved yields achieved through optimized reaction conditions, the overall cost effectiveness increases by approximately nine-fold compared to traditional methods [4].

Molecular Geometry and Stereochemical Considerations

Indole-3-acetic-2,2-d₂ acid maintains the same fundamental molecular geometry as its native counterpart, with the deuterium substitution occurring specifically at the methylene carbon of the acetic acid side chain [1] [2] [3]. The compound exhibits a molecular formula of C₁₀H₇D₂NO₂ with a molecular weight of 177.20 g/mol, representing a mass increase of 2.02 g/mol compared to native indole-3-acetic acid (175.18 g/mol) [1] [4] [2].

The molecular geometry consists of an indole ring system fused to a benzene ring with a pyrrole nitrogen, connected to an acetic acid moiety at the 3-position [5] [6]. Theoretical studies using density functional theory calculations at the B3LYP/6-31G** level have revealed that the compound can adopt multiple conformational states, with 14 conformers of lowest energy identified for the native structure [5]. The acetyl side chain can orient both upward (Re-face) and downward (Si-face) relative to the indole ring plane, with the deuterated analog expected to maintain similar conformational flexibility [7].

Crystallographic studies demonstrate that indole-3-acetic acid molecules form cyclic dimers through hydrogen bonding interactions, with approximate 4 Å vertical separation of indole planes along the crystallographic b-axis [6] [8]. The deuterated analog is expected to participate in similar hydrogen bonding networks, though with potentially enhanced stability due to the deuterium kinetic isotope effect [9] [10].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of indole-3-acetic-2,2-d₂ acid closely parallels that of the native compound, with the deuterium substitution having minimal impact on overall solubility characteristics [11] [12]. The compound demonstrates distinct solubility behavior across different solvent systems:

Polar Solvents:

- Dimethyl sulfoxide (DMSO): Highly soluble at 30-35 mg/mL, comparable to native indole-3-acetic acid [12] [13]

- Methanol: Readily soluble, maintaining the same dissolution characteristics as the native compound [11] [12]

- Ethanol: Soluble at concentrations up to 50 mg/mL, consistent with native indole-3-acetic acid behavior [12] [14]

- Water: Essentially insoluble, mirroring the hydrophobic characteristics of the parent compound [11] [12] [14]

Non-Polar Solvents:

- Chloroform: Sparingly soluble, similar to native indole-3-acetic acid [12] [14]

- Hexane: Poor solubility due to the polar carboxylic acid functionality

The solubility behavior is primarily governed by the indole ring system's hydrophobic nature and the carboxylic acid group's hydrophilic properties [11]. The deuterium substitution at the α-carbon position does not significantly alter the compound's overall polarity or hydrogen bonding capacity, resulting in solubility characteristics that are virtually identical to the native compound [15] [16].

Stability Under Various pH and Temperature Conditions

Indole-3-acetic-2,2-d₂ acid exhibits enhanced stability compared to its native counterpart due to the deuterium kinetic isotope effect, particularly under conditions that promote hydrogen exchange or bond cleavage [17] [9] [10].

pH Stability:

- Acidic conditions (pH 2.5-4.0): The deuterated compound demonstrates improved stability compared to native indole-3-acetic acid, with reduced susceptibility to acid-catalyzed degradation [18] [9]

- Neutral conditions (pH 6.0-8.0): Both compounds show comparable stability, with the deuterated analog maintaining slight advantages in long-term storage [17] [18]

- Basic conditions (pH 8.5-10.0): Enhanced stability is observed for the deuterated compound, particularly under conditions that would normally promote α-hydrogen abstraction [9]

Temperature Stability:

- Storage temperature: The deuterated analog is routinely stored at -20°C and maintains stability for ≥4 years, compared to 3 years for native indole-3-acetic acid [2] [17] [19]

- Melting point: Both compounds exhibit similar melting points (165-169°C), indicating comparable thermal stability of the crystal lattice [1] [2] [14]

- Thermal decomposition: The deuterated compound shows enhanced resistance to thermal degradation processes involving α-carbon bond cleavage [20] [9]

Light Sensitivity:

Both the native and deuterated compounds are light-sensitive and require storage in dark conditions [2] [12] [14]. The deuterium substitution does not significantly alter photochemical stability characteristics.

Isotopic Purity:

The deuterated compound maintains 98 atom % deuterium incorporation with >95% chemical purity (HPLC), demonstrating excellent isotopic stability under normal storage conditions [2] [3] [21].

Comparative NMR Spectral Signatures with Native IAA

Nuclear magnetic resonance spectroscopy provides distinct differentiation between native indole-3-acetic acid and its deuterated analog, primarily through the absence of characteristic α-methylene proton signals in the deuterated compound [22] [23] [24].

¹H NMR Spectral Differences:

| Position | Native IAA (δ ppm) | Deuterated Analog | Spectral Change |

|---|---|---|---|

| CH₂ (α-carbon) | 3.65 (s, 2H) | Signal absent | Complete signal loss |

| C2-H (indole) | 7.22-7.24 | 7.22-7.24 | No change |

| C4-C7-H (benzene) | 7.15-7.63 | 7.15-7.63 | No change |

| NH (indole) | ~11 (exchangeable) | ~11 (exchangeable) | No change |

The most diagnostic feature is the complete absence of the α-methylene proton signal at δ 3.65 ppm in the deuterated compound [22] [23]. This signal appears as a singlet integrating for two protons in native indole-3-acetic acid but is completely absent in the deuterated analog due to the C-D bonds [24] [25].

¹³C NMR Considerations:

The α-carbon signal in ¹³C NMR shows characteristic isotope shifts due to deuterium substitution. The carbon directly bonded to deuterium experiences an upfield shift of approximately 0.3-0.6 ppm compared to the native compound [26] [27]. This isotope effect provides additional confirmation of deuterium incorporation.

Mass Spectrometry Correlation:

The deuterated compound exhibits a molecular ion peak at m/z 177 (M+2) compared to m/z 175 for native indole-3-acetic acid, providing complementary analytical confirmation [1] [2]. This mass shift of +2 mass units directly correlates with the incorporation of two deuterium atoms.

Analytical Applications:

The distinct NMR signatures make indole-3-acetic-2,2-d₂ acid an ideal internal standard for quantitative analysis of native indole-3-acetic acid in biological samples [17] [28]. The absence of overlapping signals in the α-methylene region allows for accurate quantification without spectral interference.